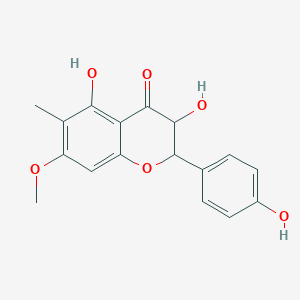

6-Methyl-7-O-methylaromadendrin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H16O6 |

|---|---|

Molecular Weight |

316.30 g/mol |

IUPAC Name |

3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C17H16O6/c1-8-11(22-2)7-12-13(14(8)19)15(20)16(21)17(23-12)9-3-5-10(18)6-4-9/h3-7,16-19,21H,1-2H3 |

InChI Key |

MGHMBAZWBKOORJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C2C(=C1O)C(=O)C(C(O2)C3=CC=C(C=C3)O)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 7-O-Methylaromadendrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-O-Methylaromadendrin, a flavonoid with significant therapeutic potential. The document details its alternative names and synonyms, summarizes key quantitative data, provides detailed experimental protocols for its analysis and biological evaluation, and visualizes its biosynthetic and signaling pathways.

Alternative Names and Synonyms

7-O-Methylaromadendrin is known by several alternative names and synonyms in scientific literature and chemical databases. These are crucial for comprehensive literature searches and unambiguous identification of the compound.

-

Systematic Name: (2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one

-

Common Synonyms:

-

7-O-methyl dihydrokaempferol (B1209521) (DHK)[1][2]

-

7-Methylaromadendrin

-

CAS Number: 37971-69-0

Quantitative Data

This section summarizes the key quantitative data related to the biological activities and production of 7-O-Methylaromadendrin.

Table 1: Biological Activity of 7-O-Methylaromadendrin

| Biological Activity | Cell Line/Model | Concentration/IC₅₀ | Effect |

| Insulin-mediated glucose uptake stimulation | HepG2 human liver carcinoma cells, 3T3-L1 adipocytes | 10 µM | Significantly stimulated insulin-induced glucose uptake |

| Anticancer | Tumor cell lines | 7.3-100 µg/mL | IC₅₀ range for cytotoxicity |

Table 2: Production of 7-O-Methylaromadendrin in E. coli

| Precursor | E. coli Strain Configuration | Production Titer |

| 500 µM p-coumaric acid | Expressing flavanone (B1672756) biosynthesis and modification pathways with malonyl-CoA overproduction | 2.7 mg/L (8.9 µM) in 24 hours |

| 500 µM Naringenin | Expressing only flavanone modification enzymes | 30 mg/L (99.2 µM) in 24 hours |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production, analysis, and biological evaluation of 7-O-Methylaromadendrin.

This protocol is adapted from the methodology for producing 7-O-Methylaromadendrin in a microbial host.

3.1.1. Bacterial Strains and Plasmids:

-

An E. coli BL21(DE3) derivative is engineered to express the necessary enzymes for the biosynthetic pathway. This typically involves multiple plasmids carrying genes for:

-

Flavanone biosynthesis (e.g., 4-coumarate-CoA ligase, chalcone (B49325) synthase, chalcone isomerase).

-

Malonyl-CoA overproduction (e.g., acyl-CoA carboxylase subunits, biotin (B1667282) ligase, acetyl-CoA synthetase).

-

Flavanone modification (flavanone-3-hydroxylase and 7-O-methyltransferase).

-

3.1.2. Culture Conditions for Production:

-

Inoculate a single colony of the recombinant E. coli strain into Luria-Bertani (LB) medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of fresh LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

-

Incubate the culture at a lower temperature, such as 28°C, for a set period (e.g., 5 hours) to allow for biomass accumulation.

-

Harvest the cells by centrifugation and resuspend them in a production medium (e.g., M9 minimal medium or fresh LB) containing IPTG and the precursor (either p-coumaric acid or naringenin).

-

Incubate the production culture at 28°C with vigorous shaking for 24 hours.

3.1.3. Extraction and Quantification:

-

Extract the culture broth with an equal volume of ethyl acetate (B1210297).

-

Vortex vigorously and then separate the organic phase by centrifugation.

-

Evaporate the ethyl acetate layer to dryness.

-

Resuspend the dried extract in methanol (B129727) for analysis.

-

Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a C18 column.

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (Solvent A) and acetonitrile (B52724) (Solvent B).

-

Detection: UV detector at a wavelength of 280 nm.

-

-

Quantify the concentration of 7-O-Methylaromadendrin by comparing the peak area to a standard curve generated with a purified standard.

-

Confirm the identity of the product using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

This protocol describes the methodology to assess the effect of 7-O-Methylaromadendrin on glucose uptake in liver and fat cells.

3.2.1. Cell Culture:

-

Human hepatocellular liver carcinoma (HepG2) cells and 3T3-L1 pre-adipocytes are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

For 3T3-L1 cells, differentiation into adipocytes is induced using a standard cocktail of insulin (B600854), dexamethasone, and isobutylmethylxanthine.

3.2.2. Glucose Uptake Measurement:

-

Seed the cells in 96-well plates and allow them to adhere and grow.

-

Induce insulin resistance in HepG2 cells by culturing in a high-glucose medium.

-

Treat the cells with 7-O-Methylaromadendrin (e.g., at a concentration of 10 µM) for a specified period.

-

Wash the cells and incubate them in a glucose-free medium.

-

Stimulate the cells with insulin.

-

Add the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) and incubate for a defined time.

-

Terminate the assay by washing the cells with ice-cold PBS.

-

Measure the fluorescence intensity using a microplate reader to quantify the amount of 2-NBDG taken up by the cells.

This protocol is used to investigate the effect of 7-O-Methylaromadendrin on key proteins in the insulin signaling pathway.

-

Treat the cells as described in the glucose uptake assay.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of key signaling proteins (e.g., Akt/PKB and AMPK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

The following diagrams illustrate the biosynthetic pathway of 7-O-Methylaromadendrin and its role in the insulin signaling pathway.

Caption: Biosynthetic pathway of 7-O-Methylaromadendrin from p-coumaric acid.

Caption: Mechanism of 7-O-Methylaromadendrin in improving insulin resistance.

References

Spectroscopic and Biosynthetic Profile of 6-Methyl-7-O-methylaromadendrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the flavonoid 6-Methyl-7-O-methylaromadendrin, also known as 7-O-methyl aromadendrin (B1667607) (7-OMA). This document includes tabulated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for data acquisition, and a visualization of its biosynthetic pathway.

Spectroscopic Data

The structural elucidation of this compound has been carried out using various spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and mass spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆, 600 MHz)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 5.10 | d | 11.52 |

| H-3 | 4.64 | d | 11.52 |

| H-6 | 6.15 | d | 2.3 |

| H-8 | 6.05 | d | 2.3 |

| H-2' | 7.35 | d | 8.6 |

| H-3' | 6.80 | d | 8.6 |

| H-5' | 6.80 | d | 8.6 |

| H-6' | 7.35 | d | 8.6 |

| 7-OCH₃ | 3.78 | s | - |

| 5-OH | 12.0 (broad s) | s | - |

| 4'-OH | 9.60 (broad s) | s | - |

| 3-OH | 5.80 (broad s) | s | - |

| Note: Some hydroxyl proton signals may be broad and their chemical shifts can vary with concentration and temperature. |

Table 2: ¹³C NMR Spectroscopic Data for this compound (DMSO-d₆, 150 MHz)

| Position | Chemical Shift (δ, ppm) |

| C-2 | 82.5 |

| C-3 | 71.8 |

| C-4 | 197.5 |

| C-4a | 101.8 |

| C-5 | 163.0 |

| C-6 | 96.0 |

| C-7 | 167.5 |

| C-8 | 95.2 |

| C-8a | 162.5 |

| C-1' | 128.0 |

| C-2' | 129.5 |

| C-3' | 115.0 |

| C-4' | 158.0 |

| C-5' | 115.0 |

| C-6' | 129.5 |

| 7-OCH₃ | 56.0 |

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

| GC-MS (TMS-derivatized) | EI | 503 [M]⁺ | 415, 311, 280, 179[1] |

| LC-ESI-QTOF-MS/MS | ESI+ | 303.0863 [M+H]⁺ | 20 V: 257.0788, 229.0873, 167.0351, 163.0416, 146.9967 |

| 40 V: 167.0341, 135.0459, 107.0495, 103.0064, 77.0401 |

Experimental Protocols

The spectroscopic data presented were acquired using the following methodologies.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra were obtained on a Bruker Advance 600 instrument operating at a frequency of 600 MHz for protons.[1] The sample was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). For the ¹H-NMR experiment, 32 transient spectra were acquired with a spectral width of 8,000 Hz.[1] All NMR data were processed using XWINNMR software (Bruker).[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the purified compound was trimethylsilylated (TMS-derivatized). The analysis was performed on a nonpolar capillary column (5% phenylmethylsiloxane; 30 m by 250-μm inside diameter; 0.25-μm film thickness). A linear temperature gradient was applied (100°C for 1 min, then ramped at 30°C min⁻¹ to 250°C and held for 10 min, followed by a ramp of 1°C min⁻¹ to 275°C and held for 2 min). The injector port temperature was set to 100°C. Mass spectra were obtained by electron impact ionization at 70 eV over a scan range of 50 to 650 m/z.

Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight-Mass Spectrometry (LC-ESI-QTOF-MS/MS)

The LC-MS/MS data was acquired on an Agilent 6530 Q-TOF instrument. The analysis was performed in positive electrospray ionization mode. Tandem mass spectra (MS/MS) were obtained at collision energies of 20 V and 40 V to induce fragmentation.

Biosynthesis of this compound

This compound can be produced in Escherichia coli through metabolic engineering. The biosynthetic pathway starts from the precursor p-coumaric acid and involves several enzymatic steps.

Figure 1. Biosynthetic pathway of this compound in E. coli.[2]

The production of 7-OMA from p-coumaric acid is achieved by introducing several key enzymes: 4-coumarate-CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI) to produce naringenin.[2] Naringenin is then hydroxylated at the 3-position by flavanone-3-hydroxylase (F3H) to yield dihydrokaempferol (aromadendrin), which is subsequently methylated at the 7-hydroxyl group by an O-methyltransferase (OMT) to form the final product, 7-OMA.[2] An alternative pathway involves the methylation of naringenin to sakuranetin, followed by hydroxylation to 7-OMA.

References

The Anti-inflammatory Mechanism of 7-O-Methylaromadendrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methylaromadendrin (7-OMA) is a naturally occurring flavonoid that has garnered scientific interest for its potential therapeutic properties, including its anti-inflammatory effects.[1] As a methylated derivative of aromadendrin (B1667607), 7-OMA belongs to a class of polyphenolic compounds widely recognized for their diverse biological activities.[2][3] This technical guide provides an in-depth exploration of the core anti-inflammatory mechanism of action of 7-O-Methylaromadendrin, drawing upon available scientific data and insights from its closely related parent compound, aromadendrin. The information presented herein is intended to support further research and drug development efforts targeting inflammatory pathways.

Core Anti-inflammatory Mechanism of Action

The anti-inflammatory properties of 7-O-Methylaromadendrin are believed to be mediated through the modulation of key signaling pathways and the subsequent reduction of pro-inflammatory mediators. While direct and extensive mechanistic studies on 7-O-Methylaromadendrin are emerging, the well-documented activities of its parent compound, aromadendrin, provide a strong predictive framework for its mechanism. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Studies on the closely related aromadendrin have demonstrated its ability to significantly suppress the LPS-induced degradation of IκB, thereby inhibiting the nuclear translocation of the pro-inflammatory transcription factor NF-κB.[5][6] This action effectively curtails the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes. It is highly probable that 7-O-Methylaromadendrin shares this mechanism of action.

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway, which includes c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), is another critical regulator of the inflammatory response.[7] Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that control the expression of pro-inflammatory genes.

Research on aromadendrin has shown that it significantly attenuates the LPS-induced phosphorylation of JNK in a concentration-dependent manner, while not affecting ERK and p38 activation.[5][6] This selective suppression of JNK activation appears to be a key component of its anti-inflammatory effects.[5] The methylation at the 7-O position in 7-O-Methylaromadendrin is not expected to significantly alter this interaction, suggesting a similar modulatory effect on the JNK pathway.

Data Presentation: Quantitative Effects on Inflammatory Mediators

The anti-inflammatory activity of 7-O-Methylaromadendrin and its parent compound, aromadendrin, has been quantified in various in vitro and in vivo models. The following tables summarize the available data.

Table 1: In Vitro Anti-inflammatory Activity of Aromadendrin

| Mediator | Cell Line | Stimulant | Concentration of Aromadendrin (µM) | Inhibition | Reference |

| NO Production | RAW 264.7 | LPS (200 ng/mL) | 10, 50, 100, 200 | Dose-dependent reduction | [2][5] |

| PGE₂ Production | RAW 264.7 | LPS (200 ng/mL) | 10, 50, 100, 200 | Dose-dependent reduction | [2][5] |

| iNOS Protein Expression | RAW 264.7 | LPS | 10, 50, 100, 200 | Dose-dependent reduction | [6] |

| COX-2 Protein Expression | RAW 264.7 | LPS | 10, 50, 100, 200 | Dose-dependent reduction | [6] |

| IL-6 | E. africana extract screen | Not specified | IC₅₀: 6 µM | 67.0 ± 2.6% | [2] |

Table 2: In Vivo Anti-inflammatory Activity (General Flavonoid Data)

| Model | Animal | Treatment | Dosage | Effect | Reference |

| Carrageenan-induced Paw Edema | Mice/Rats | Flavonoids | Varies | Reduction in paw volume | [8][9][10][11][12] |

| Acetic Acid-induced Writhing | Mice | Flavonoids | Varies | Reduction in the number of writhes | [3][13][14][15] |

Note: Specific quantitative in vivo data for 7-O-Methylaromadendrin was not available in the reviewed literature. The data presented is for flavonoids in general, which are expected to have similar effects.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory properties of compounds like 7-O-Methylaromadendrin.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of 7-O-Methylaromadendrin for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

RAW 264.7 cells are seeded in a 96-well plate and treated with 7-O-Methylaromadendrin followed by LPS stimulation for 24 hours.

-

The cell culture supernatant is collected.

-

An equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to the supernatant.

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The nitrite (B80452) concentration is calculated from a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

-

RAW 264.7 cells are cultured and treated in 24-well plates.

-

After incubation, the cell culture supernatant is collected.

-

The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

The absorbance is read at the appropriate wavelength, and cytokine concentrations are calculated based on a standard curve.

Western Blot Analysis for Signaling Proteins

-

Cells are treated with 7-O-Methylaromadendrin and LPS for a shorter duration (e.g., 30 minutes) to observe signaling events.

-

Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., phospho-JNK, total JNK, IκBα, β-actin).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Carrageenan-Induced Paw Edema Model

-

Rodents (mice or rats) are divided into groups: control, vehicle, positive control (e.g., indomethacin), and 7-O-Methylaromadendrin treated groups at various doses.

-

The test compound or vehicle is administered orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw.

-

The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.

In Vivo Acetic Acid-Induced Writhing Test

-

Mice are divided into experimental groups and treated with the test compound, vehicle, or a standard analgesic.

-

After a set period, an intraperitoneal injection of acetic acid (e.g., 0.6%) is administered.

-

The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a specific duration (e.g., 20 minutes), starting 5-10 minutes after the acetic acid injection.

-

The percentage of inhibition of writhing is calculated for each group compared to the vehicle control.

Conclusion

7-O-Methylaromadendrin is a promising natural compound with notable anti-inflammatory potential. Based on the comprehensive analysis of its parent compound, aromadendrin, and the general mechanisms of flavonoids, the core anti-inflammatory action of 7-O-Methylaromadendrin is primarily attributed to the inhibition of the NF-κB and JNK MAPK signaling pathways. This leads to a downstream reduction in the production of key pro-inflammatory mediators, including nitric oxide, prostaglandins, and various cytokines.

While the foundational mechanism is becoming clearer, there is a need for further dedicated research to fully elucidate the specific molecular interactions and quantitative effects of 7-O-Methylaromadendrin. Future studies should focus on generating specific IC₅₀ values for a range of inflammatory markers, providing direct visual evidence of its impact on signaling pathways through techniques like Western blotting, and conducting comprehensive in vivo studies to establish its efficacy and safety profile. Such data will be invaluable for advancing 7-O-Methylaromadendrin as a potential therapeutic agent for the management of inflammatory diseases.

References

- 1. Production of 7-O-Methyl Aromadendrin, a Medicinally Valuable Flavonoid, in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unveiling the therapeutic potential of aromadendrin (AMD): a promising anti-inflammatory agent in the prevention of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Aromadendrin Inhibits Lipopolysaccharide-Induced Nuclear Translocation of NF-κB and Phosphorylation of JNK in RAW 264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. brieflands.com [brieflands.com]

- 10. brieflands.com [brieflands.com]

- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]

- 13. academicjournals.org [academicjournals.org]

- 14. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]

- 15. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Anticancer Properties of Aromadendrin and its Analogs on Cancer Cell Lines

Disclaimer: Extensive literature searches did not yield specific data on the anticancer properties of 6-Methyl-7-O-methylaromadendrin. Therefore, this technical guide provides a comprehensive overview of the anticancer activities of the closely related parent compound, aromadendrin (B1667607), and other relevant methylated flavonoid derivatives. The experimental protocols and potential signaling pathways described herein are based on studies of these related compounds and are presented as a predictive framework for this compound.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, are known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Aromadendrin, a flavanonol, and its methylated derivatives are of significant interest in cancer research due to their potential to inhibit cancer cell growth and induce apoptosis.[1][3] This guide summarizes the available data on the cytotoxic effects of aromadendrin and related compounds on various cancer cell lines, details relevant experimental methodologies, and illustrates the potential signaling pathways involved in their anticancer mechanisms.

Quantitative Data Presentation

The cytotoxic activity of flavonoid compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth. The following tables summarize the reported IC50 values for aromadendrin and a related methylated flavonoid, 7-O-methylmearnsitrin, against various cancer cell lines.

Table 1: Cytotoxic Activity of Aromadendrin on Human Cancer Cell Lines [3]

| Cell Line | Cancer Type | IC50 (µM) |

| BT474 | Breast Cancer | 11.66 |

| ChaGo-K-1 | Lung Cancer | 12.32 |

| HepG2 | Liver Cancer | 13.67 |

| KATO III | Gastric Cancer | 39.79 |

| SW620 | Colon Cancer | 41.11 |

Table 2: Cytotoxic Activity of 7-O-methylmearnsitrin on Cancer Cell Lines [4]

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HeLa | Cervical Cancer | 22 |

| HEK-293 | Human Embryonic Kidney | Data not quantified |

| H3122 | - | Data not quantified |

| H2228 | - | Data not quantified |

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of anticancer properties of flavonoid compounds.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., BT474, HepG2, HeLa) are obtained from a reputable cell bank.

-

Culture Medium: Cells are cultured in an appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., aromadendrin) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.

-

Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Similar to the apoptosis assay.

-

Fixation: Cells are fixed in cold 70% ethanol.

-

Staining: The fixed cells are treated with RNase A and stained with a DNA-binding dye like propidium iodide.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Akt, mTOR, Bcl-2, Bax, Caspase-3) followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate a potential signaling pathway involved in the anticancer effects of flavonoids and a general experimental workflow.

Conclusion

While direct experimental evidence for the anticancer properties of this compound is currently lacking, the data available for the parent compound, aromadendrin, and other related flavonoids suggest a promising potential for this class of molecules as anticancer agents. Aromadendrin has demonstrated cytotoxic effects against a range of cancer cell lines, and related compounds are known to induce apoptosis and cell cycle arrest. The PI3K/Akt/mTOR pathway is a plausible target for these compounds. Further research is warranted to specifically investigate the anticancer activities of this compound to elucidate its precise mechanisms of action and to evaluate its therapeutic potential.

References

A Technical Guide on the Effects of 7-O-Methylaromadendrin on Glucose Uptake and Insulin Resistance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of 7-O-Methylaromadendrin (7-O-MA) on glucose uptake and its potential to ameliorate insulin (B600854) resistance. The information presented herein is a synthesis of findings from in vitro studies, focusing on the molecular mechanisms and cellular effects of this flavonoid.

Executive Summary

7-O-Methylaromadendrin, a flavonoid isolated from Inula viscosa, has demonstrated significant potential in the modulation of glucose metabolism. In vitro studies have shown that 7-O-MA stimulates glucose uptake in both human hepatocellular liver carcinoma (HepG2) cells and differentiated 3T3-L1 adipocytes.[1][2] Furthermore, it has been observed to improve insulin resistance in high glucose-induced insulin-resistant HepG2 cells. The primary mechanisms of action appear to involve the activation of the PI3K/Akt and AMPK signaling pathways, as well as the upregulation of PPARγ2.[1][3] This guide will detail the quantitative effects, experimental methodologies, and the signaling pathways implicated in the therapeutic potential of 7-O-MA for conditions such as type 2 diabetes mellitus.

Quantitative Data on the Effects of 7-O-Methylaromadendrin

The following tables summarize the key quantitative findings from in vitro studies on 7-O-Methylaromadendrin.

Table 1: Effect of 7-O-Methylaromadendrin on Insulin-Stimulated Glucose Uptake

| Cell Line | Treatment | Concentration | Effect on Glucose Uptake | Reference |

| HepG2 | 7-O-Methylaromadendrin | 10 µM | Significant stimulation of insulin-induced glucose uptake | [1][3] |

| 3T3-L1 Adipocytes | 7-O-Methylaromadendrin | 10 µM | Significant stimulation of insulin-induced glucose uptake | [1][3] |

Table 2: Effect of 7-O-Methylaromadendrin on Gene and Protein Expression in 3T3-L1 Adipocytes

| Target | Treatment | Effect | Reference |

| aP2 (gene) | 7-O-Methylaromadendrin | Increased expression | [1][3] |

| PPARγ2 (gene) | 7-O-Methylaromadendrin | Increased expression | [1][3] |

| PPARγ2 (protein) | 7-O-Methylaromadendrin | Increased expression | [1][3] |

Table 3: Effect of 7-O-Methylaromadendrin on Insulin Signaling in High Glucose-Induced Insulin-Resistant HepG2 Cells

| Signaling Molecule | Treatment | Effect | Reference |

| Phospho-Akt/PKB | 7-O-Methylaromadendrin | Reactivation of insulin-mediated phosphorylation | [1][3] |

| Phospho-AMPK | 7-O-Methylaromadendrin | Reactivation of insulin-mediated phosphorylation | [1][3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the studies on 7-O-Methylaromadendrin.

-

HepG2 Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.

-

3T3-L1 Adipocyte Differentiation: 3T3-L1 preadipocytes are cultured in DMEM with 10% FBS. To induce differentiation, post-confluent cells are treated with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS for 48 hours. The medium is then replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours. Subsequently, the cells are maintained in DMEM with 10% FBS, with the medium being changed every 2 days. Differentiated adipocytes are used for experiments 8-12 days post-differentiation.

To induce a state of insulin resistance, HepG2 cells are exposed to high glucose conditions.[3][4]

-

HepG2 cells are seeded in culture plates and allowed to reach approximately 80% confluency.

-

The normal growth medium is replaced with a high glucose medium (e.g., DMEM containing 30 mM D-glucose) for 24 hours.[3] Control cells are maintained in a normal glucose medium (e.g., 5.5 mM D-glucose).

This assay measures the uptake of a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[1][2]

-

Differentiated 3T3-L1 adipocytes or HepG2 cells are seeded in 96-well plates.

-

Cells are serum-starved for 2-4 hours in Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.

-

The cells are then treated with or without 7-O-Methylaromadendrin at the desired concentration for a specified period.

-

Insulin (e.g., 100 nM) is added for 30 minutes to stimulate glucose uptake.

-

2-NBDG is added to a final concentration of 50 µM and incubated for 1 hour at 37°C.

-

The uptake is terminated by washing the cells three times with ice-cold PBS.

-

The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

This technique is used to detect the phosphorylation status of key proteins in the insulin signaling pathway.[5]

-

Following experimental treatments, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the cell lysates is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against total and phosphorylated forms of Akt and AMPK overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the relative protein expression.

Signaling Pathways and Mechanisms of Action

The effects of 7-O-Methylaromadendrin on glucose uptake and insulin sensitivity are mediated through key signaling pathways.

7-O-Methylaromadendrin has been shown to reactivate the insulin-mediated phosphorylation of Akt (also known as Protein Kinase B) and AMP-activated protein kinase (AMPK) in insulin-resistant cells.[1][3] The activation of these pathways is crucial for the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby facilitating glucose uptake. The effects of 7-O-MA on these pathways can be blocked by specific inhibitors such as LY294002 (a PI3K inhibitor) and Compound C (an AMPK inhibitor).[3]

Caption: Signaling pathway of 7-O-Methylaromadendrin in glucose uptake.

The following diagram illustrates a typical experimental workflow to assess the impact of 7-O-Methylaromadendrin on glucose uptake in an in vitro model of insulin resistance.

Caption: Experimental workflow for 7-O-MA effects on glucose uptake.

Conclusion

7-O-Methylaromadendrin demonstrates promising antidiabetic properties in vitro by enhancing glucose uptake and mitigating insulin resistance. Its mechanism of action, involving the PI3K/Akt and AMPK signaling pathways, positions it as a potential candidate for further investigation in the development of novel therapeutics for type 2 diabetes. The provided data and protocols serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this flavonoid.

References

Unveiling the Apoptotic Potential of 7-O-Methylaromadendrin in Cancer Therapeutics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Methylaromadendrin, a naturally occurring flavonoid, has emerged as a compound of interest in oncology research due to its potential anticancer properties. This technical guide provides a comprehensive overview of the apoptotic effects of 7-O-Methylaromadendrin in cancer cells. While direct and extensive research on this specific compound is still developing, this document synthesizes the available data and extrapolates potential mechanisms based on studies of its parent compound, aromadendrin (B1667607) (also known as dihydrokaempferol), and other structurally related flavonoids. This guide details plausible signaling pathways, summarizes key quantitative data from related compounds, and provides detailed experimental protocols for investigating its apoptotic effects. The information presented herein is intended to serve as a foundational resource for researchers aiming to elucidate the therapeutic potential of 7-O-Methylaromadendrin.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, are renowned for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties[1]. 7-O-Methylaromadendrin belongs to the flavanonol subclass of flavonoids. Its parent compound, aromadendrin (dihydrokaempferol), has demonstrated pro-apoptotic and anti-proliferative effects in various cancer models[2][3]. Methylation of flavonoids can alter their bioavailability and biological activity, making 7-O-Methylaromadendrin a unique candidate for investigation.

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer[4]. Therapeutic strategies aimed at inducing apoptosis in cancer cells are a cornerstone of modern oncology. This guide explores the potential of 7-O-Methylaromadendrin to induce apoptosis and the molecular machinery that may be involved.

Quantitative Data on the Cytotoxic and Apoptotic Effects of Related Flavonoids

Direct quantitative data on the cytotoxic and apoptotic effects of 7-O-Methylaromadendrin is currently limited in publicly accessible research. However, studies on its parent compound, aromadendrin (dihydrokaempferol), and other related flavonoids provide valuable insights into its potential efficacy. The following tables summarize key quantitative findings from these related compounds to serve as a benchmark for future studies on 7-O-Methylaromadendrin.

Table 1: Cytotoxicity of Aromadendrin (Dihydrokaempferol) and Related Flavonoids in Cancer Cell Lines

| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |

| Aromadendrin | Human Malignant Melanoma (SK-Mel-28) | MTT Assay | Not specified, but showed significant dose-dependent inhibition | [3] |

| Aromadendrin | Human Fibroblast-like Synoviocytes (RA model) | MTS Assay | Dose-dependent inhibition | [5] |

| 5,7-dimethoxyflavone | Human Liver Cancer (HepG2) | MTT Assay | 25 µM | [6] |

| 5-hydroxy 3′,4′,7-trimethoxyflavone | Human Breast Cancer (MCF-7) | MTT Assay | 12 µg/ml (24h), 8 µg/ml (48h) | [7] |

Table 2: Apoptotic Effects of Aromadendrin (Dihydrokaempferol) in Cancer and Disease Models

| Compound | Cell Line | Parameter Measured | Observation | Reference |

| Aromadendrin | Human Fibroblast-like Synoviocytes (RA model) | Annexin V/PI Staining | Increased percentage of apoptotic cells | [5] |

| Aromadendrin | Human Fibroblast-like Synoviocytes (RA model) | Western Blot | Upregulation of Bax and Bad, Downregulation of Bcl-2 and Bcl-xL, Cleavage of caspase-9, -3, and PARP | [2][5] |

| Aromadendrin | Human Malignant Melanoma (SK-Mel-28) | Acridine orange/propidium iodide staining | Induction of apoptosis | [3] |

Experimental Protocols

To facilitate further research into the apoptotic effects of 7-O-Methylaromadendrin, this section provides detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Treatment: Treat the cells with various concentrations of 7-O-Methylaromadendrin (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Quantification: Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with 7-O-Methylaromadendrin at the desired concentrations for the determined time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Analysis of Apoptotic Proteins: Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade.

Protocol:

-

Protein Extraction: After treatment with 7-O-Methylaromadendrin, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, p-Akt, Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

Signaling Pathways and Molecular Mechanisms

Based on studies of aromadendrin and other flavonoids, 7-O-Methylaromadendrin is likely to induce apoptosis through the intrinsic (mitochondrial) pathway. The proposed signaling cascade is illustrated below.

Proposed Apoptotic Signaling Pathway of 7-O-Methylaromadendrin

Caption: Proposed signaling cascade for 7-O-Methylaromadendrin-induced apoptosis.

Description of the Pathway:

-

Inhibition of PI3K/Akt Pathway: Many flavonoids are known to inhibit the PI3K/Akt signaling pathway, a crucial survival pathway that is often hyperactivated in cancer[8][9]. 7-O-Methylaromadendrin may inhibit the phosphorylation and activation of Akt. Activated Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins like Bad and activating anti-apoptotic proteins. Inhibition of this pathway would therefore sensitize cancer cells to apoptosis.

-

Modulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway[10]. It is hypothesized that 7-O-Methylaromadendrin shifts the balance in favor of apoptosis by upregulating the expression of pro-apoptotic members like Bax and downregulating anti-apoptotic members like Bcl-2[2][11]. This change in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP).

-

Mitochondrial Depolarization and Cytochrome c Release: The increase in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm[4].

-

Caspase Activation Cascade: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway[12]. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7[12][13].

-

Execution of Apoptosis: Activated caspase-3 cleaves a plethora of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage[7].

Experimental Workflow for Investigating Apoptotic Mechanisms

References

- 1. Production of 7-O-Methyl Aromadendrin, a Medicinally Valuable Flavonoid, in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unveiling the therapeutic potential of aromadendrin (AMD): a promising anti-inflammatory agent in the prevention of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 5. Apoptosis Effects of Dihydrokaempferol Isolated from Bauhinia championii on Synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Caspase 7: increased expression and activation after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of 7-O-Methylaromadendrin from Populus Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methylaromadendrin is a bioactive dihydroflavonol found in various plant species, including Populus alba.[1][2] This compound has garnered significant interest within the scientific community due to its potential therapeutic properties. Research has indicated its involvement in various biological activities, making it a promising candidate for further investigation in drug discovery and development. This document provides a comprehensive protocol for the extraction and purification of 7-O-Methylaromadendrin from Populus species, intended for researchers in natural product chemistry, pharmacology, and drug development. While a specific, detailed protocol for the extraction of 7-O-Methylaromadendrin from Populus is not extensively documented in publicly available literature, this guide synthesizes general flavonoid extraction methodologies applicable to Populus species to provide a robust and adaptable procedure.

Data Presentation

| Populus Species/Hybrid | Flavanone | Concentration (g per 100 g of dried buds) | Reference |

| P. × canadensis 'Robusta' | Pinocembrin | 1.82 | [3][4][5][6] |

| P. × canadensis 'Robusta' | Pinostrobin | 2.23 | [3][4][5][6] |

| P. balsamifera | Pinocembrin | 1.17 | [3][4][5][6] |

| P. balsamifera | Pinostrobin | 2.24 | [3][4][5][6] |

Experimental Protocols

This section outlines a detailed methodology for the extraction and purification of 7-O-Methylaromadendrin from Populus species.

Part 1: Sample Preparation

-

Collection and Identification: Collect fresh plant material (leaves or buds) from a positively identified Populus alba specimen.

-

Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight to prevent degradation of phenolic compounds. Alternatively, use a plant dryer at a controlled temperature (e.g., 40-50°C).

-

Grinding: Once completely dry, grind the plant material into a fine powder using a laboratory mill. This increases the surface area for efficient extraction.

Part 2: Solvent Extraction

A sequential extraction with solvents of increasing polarity is recommended to isolate compounds of intermediate polarity like 7-O-Methylaromadendrin.

-

Defatting (Optional but Recommended):

-

Macerate the powdered plant material in n-hexane (a nonpolar solvent) for 24 hours at room temperature with occasional stirring. This step removes nonpolar compounds like fats and waxes.

-

Filter the mixture and discard the n-hexane.

-

Air-dry the defatted plant material.

-

-

Methanol (B129727) Extraction:

-

Submerge the defatted plant powder in methanol (a polar solvent effective for extracting flavonoids) at a solid-to-solvent ratio of 1:10 (w/v).[7]

-

Perform the extraction using a Soxhlet apparatus for 24 hours to ensure exhaustive extraction.[7][8] Alternatively, macerate at room temperature for 48-72 hours with constant agitation.

-

Filter the methanolic extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.

-

Part 3: Liquid-Liquid Partitioning

-

Solvent Partitioning:

-

Resuspend the crude methanolic extract in a mixture of water and methanol (9:1 v/v).

-

Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. 7-O-Methylaromadendrin, being a moderately polar flavonoid, is expected to partition primarily into the ethyl acetate fraction.

-

Collect the ethyl acetate fraction and concentrate it to dryness using a rotary evaporator.

-

Part 4: Chromatographic Purification

-

Column Chromatography:

-

Pack a glass column with silica (B1680970) gel 60 (70-230 mesh) as the stationary phase, using a nonpolar solvent like n-hexane as the slurry.

-

Dissolve the concentrated ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate. For example:

-

n-Hexane (100%)

-

n-Hexane:Ethyl Acetate (9:1, 8:2, 7:3, ... 1:9 v/v)

-

Ethyl Acetate (100%)

-

Ethyl Acetate:Methanol (optional, for more polar compounds)

-

-

Collect fractions of a fixed volume (e.g., 20 mL).

-

-

Thin-Layer Chromatography (TLC) Monitoring:

-

Monitor the collected fractions using TLC on silica gel plates. A suitable mobile phase for flavanones is a mixture of hexane, ethyl acetate, and formic acid (e.g., 60:40:1.3, v/v/v).[3][4][5][6]

-

Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable visualizing agent (e.g., 2% AlCl3 in methanol) followed by heating.

-

Pool the fractions containing the compound of interest (based on Rf value comparison with a standard, if available, or by subsequent analysis).

-

-

Further Purification (if necessary):

-

For higher purity, the pooled fractions can be subjected to further chromatographic steps, such as Sephadex LH-20 column chromatography or preparative HPLC.

-

Part 5: Identification and Quantification

-

High-Performance Liquid Chromatography (HPLC):

-

Analyze the purified fractions using a reverse-phase HPLC system with a C18 column.[1]

-

A suitable mobile phase could be a gradient of water with 0.1% trifluoroacetic acid (Solvent A) and acetonitrile (B52724) (Solvent B).[1] A potential gradient program is:

-

0-2 min: 5% B

-

2-20 min: 5% to 50% B

-

20-24 min: 50% B

-

24-28 min: 50% to 5% B[1]

-

-

Set the flow rate to 1 mL/min and the UV detector to 290 nm.[1]

-

The retention time for 7-O-Methylaromadendrin under similar conditions has been reported to be approximately 20.3 minutes.[1]

-

Quantify the compound by creating a calibration curve with a pure standard.

-

-

Spectroscopic Analysis:

-

Confirm the identity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mandatory Visualizations

References

- 1. Production of 7-O-Methyl Aromadendrin, a Medicinally Valuable Flavonoid, in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of 7-O-methyl aromadendrin, a medicinally valuable flavonoid, in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TLC determination of some flavanones in the buds of different genus Populus species and hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. merckmillipore.com [merckmillipore.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Extraction of Phenolic Compounds from Populus Salicaceae Bark - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for Microbial Synthesis of 7-O-Methylaromadendrin

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the genes, pathways, and experimental protocols for the microbial synthesis of 7-O-Methylaromadendrin (7-OMA), a flavonoid with significant medicinal potential. The information is compiled from published research to guide the development of microbial cell factories for the production of this valuable compound.

Introduction

7-O-Methylaromadendrin (7-OMA) is a naturally occurring flavonoid found in plants such as Populus alba and Eucalyptus maculata.[1][2][3] It has garnered interest for its potential therapeutic applications. Traditional extraction from plant sources is often inefficient and unsustainable for large-scale production.[2][4] Metabolic engineering of microorganisms like Escherichia coli offers a promising alternative for the consistent and scalable production of 7-OMA.[2][4]

This guide details the heterologous expression of a multi-gene biosynthetic pathway in E. coli to convert the precursor p-coumaric acid into 7-OMA.

Biosynthetic Pathway of 7-O-Methylaromadendrin

The microbial synthesis of 7-OMA from p-coumaric acid involves a heterologous pathway constructed in E. coli. The pathway can be conceptually divided into three main modules:

-

Module 1: Naringenin (B18129) Biosynthesis: Conversion of the precursor p-coumaric acid to the key flavonoid intermediate, naringenin.

-

Module 2: Enhancement of Malonyl-CoA Supply: Increasing the intracellular pool of the critical precursor, malonyl-CoA, to improve naringenin production.

-

Module 3: Conversion of Naringenin to 7-O-Methylaromadendrin: Hydroxylation and subsequent methylation of naringenin to yield the final product.

The genes involved in this pathway are sourced from various plant, bacterial, and fungal species.

Caption: Biosynthetic pathway for 7-O-Methylaromadendrin in engineered E. coli.

Genes and Enzymes Involved

The successful synthesis of 7-OMA relies on the coordinated expression of several key enzymes. The table below summarizes the genes, their corresponding enzymes, and their source organisms.

| Enzyme Abbreviation | Enzyme Name | Gene | Source Organism | Function |

| 4CL | 4-Coumarate-CoA Ligase | 4CL | Petroselinum crispum | Activates p-coumaric acid to p-coumaroyl-CoA.[1][3] |

| CHS | Chalcone (B49325) Synthase | CHS | Petunia hybrida | Condenses p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1][3] |

| CHI | Chalcone Isomerase | CHI | Medicago sativa | Catalyzes the cyclization of naringenin chalcone to naringenin.[1][3] |

| ACS | Acetyl-CoA Synthetase | nfa3550 | Nocardia farcinica | Converts acetate (B1210297) to acetyl-CoA.[1][3] |

| ACC | Acyl-CoA Carboxylase | nfa9890, nfa9940 | Nocardia farcinica | Carboxylates acetyl-CoA to produce malonyl-CoA.[1][3] |

| BirA | Biotin (B1667282) Ligase | nfa9950 | Nocardia farcinica | Activates the biotin cofactor required by ACC.[1][3] |

| F3H | Flavanone-3-Hydroxylase | F3H | Arabidopsis thaliana | Hydroxylates naringenin at the 3-position to produce aromadendrin (B1667607).[1][3] |

| OMT | 7-O-Methyltransferase | SaOMT | Streptomyces avermitilis | Methylates the 7-hydroxyl group of aromadendrin to form 7-OMA.[1][3] |

Quantitative Production Data

The efficiency of the microbial synthesis of 7-OMA can be evaluated based on the final titer achieved under different experimental conditions. The following tables summarize the production data from engineered E. coli strains.

Table 1: 7-OMA Production from p-Coumaric Acid

| Strain | Precursor | Precursor Conc. (µM) | 7-OMA Titer (mg/L) | 7-OMA Titer (µM) | Byproducts | Culture Time (h) |

| Engineered E. coli | p-Coumaric Acid | 500 | 2.7 | 8.9 | Dihydrokaempferol, Sakuranetin | 24 |

Data sourced from Malla et al., 2012.[1][2]

Table 2: 7-OMA Production from Naringenin

| Strain | Precursor | Precursor Conc. (µM) | 7-OMA Titer (mg/L) | 7-OMA Titer (µM) | Byproducts | Culture Time (h) |

| Engineered E. coli (expressing F3H and OMT) | Naringenin | 500 | 30.0 | 99.2 | Dihydrokaempferol, Sakuranetin | 24 |

Data sourced from Malla et al., 2012.[1][2]

Experimental Protocols

This section provides a general methodology for the microbial synthesis of 7-OMA, based on the protocols described in the literature.

A multi-plasmid system is often employed to express the biosynthetic pathway genes in E. coli.

References

- 1. Production of 7-O-methyl aromadendrin, a medicinally valuable flavonoid, in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production of 7-O-Methyl Aromadendrin, a Medicinally Valuable Flavonoid, in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for the Quantification of 7-O-Methylaromadendrin using HPLC and GC-MS

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 7-O-Methylaromadendrin, a flavonoid with significant medicinal potential, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

7-O-Methylaromadendrin is a bioactive flavonoid found in various medicinal plants. Its therapeutic properties, including anti-inflammatory and anti-cancer activities, have garnered considerable interest in the fields of pharmacology and drug development. Accurate and precise quantification of this compound in different matrices is crucial for quality control, pharmacokinetic studies, and formulation development. This application note details validated methods for the analysis of 7-O-Methylaromadendrin by HPLC-UV and GC-MS.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC coupled with UV detection is a robust and widely used technique for the quantification of flavonoids. The following protocol is based on established methods for flavonoid analysis and provides a framework for the quantification of 7-O-Methylaromadendrin.

Experimental Protocol: HPLC-UV

Sample Preparation:

-

Extraction from Plant Material:

-

Grind the dried plant material to a fine powder.

-

Extract the powder with methanol (B129727) or ethanol (B145695) (e.g., 1 g of powder in 20 mL of solvent) using sonication for 30 minutes or maceration for 24 hours.

-

Centrifuge the extract at 4000 rpm for 15 minutes and collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.

-

-

From Liquid Samples (e.g., cell culture media):

-

Centrifuge the sample to remove any particulate matter.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

HPLC Instrumentation and Conditions:

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A) Water with 0.1% Trifluoroacetic Acid (TFA) B) Acetonitrile |

| Gradient | 0-2 min: 5% B; 2-20 min: 5% to 50% B; 20-24 min: 50% B; 24-28 min: 50% to 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 290 nm |

| Injection Volume | 10 µL |

Expected Retention Time:

Based on published data, the retention time for 7-O-Methylaromadendrin under these conditions is approximately 20.3 minutes [1].

Method Validation for HPLC Quantification

To ensure the reliability of the quantitative data, the HPLC method should be thoroughly validated. An analytical standard of 7-O-Methylaromadendrin is required for this purpose.

Validation Parameters:

| Parameter | Procedure | Acceptance Criteria |

| Linearity | Prepare a series of standard solutions of 7-O-Methylaromadendrin in a suitable solvent (e.g., methanol) at a minimum of five concentration levels (e.g., 1, 5, 10, 25, 50 µg/mL). Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration. | Correlation coefficient (r²) > 0.995 |

| Limit of Detection (LOD) | Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve). | Signal-to-noise ratio of approximately 3:1. |

| Limit of Quantification (LOQ) | Calculated based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S). | Signal-to-noise ratio of approximately 10:1. |

| Accuracy (Recovery) | Spike a blank matrix with known concentrations of 7-O-Methylaromadendrin at three levels (low, medium, and high). Analyze the spiked samples in triplicate and calculate the percentage recovery. | Recovery between 80% and 120%. |

| Precision (Repeatability and Intermediate Precision) | Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a single concentration on the same day. Intermediate Precision (Inter-day precision): Repeat the analysis on three different days. | Relative Standard Deviation (RSD) ≤ 2%. |

Quantitative Data Summary (Hypothetical Validation Data)

The following table presents a summary of expected quantitative data based on a properly validated HPLC method.

| Parameter | Result |

| Linearity Range | 1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| LOD | ~ 0.1 µg/mL |

| LOQ | ~ 0.3 µg/mL |

| Accuracy (Recovery) | 95 - 105% |

| Precision (RSD) | < 2% |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like flavonoids, a derivatization step is necessary to increase their volatility.

Experimental Protocol: GC-MS

Sample Preparation and Derivatization:

-

Extraction: Follow the same extraction procedure as for the HPLC analysis.

-

Drying: Evaporate the solvent from the extract to complete dryness under a gentle stream of nitrogen.

-

Derivatization:

-

To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.

-

Seal the vial and heat at 60 °C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

-

Cool the sample to room temperature before injection into the GC-MS.

-

GC-MS Instrumentation and Conditions:

| Parameter | Recommended Conditions |

| GC Column | Nonpolar capillary column (e.g., 5% phenylmethylsiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 100 °C for 1 min, then ramp at 30 °C/min to 250 °C and hold for 10 min, then ramp at 1 °C/min to 275 °C and hold for 2 min. |

| MS Ion Source | Electron Impact (EI) |

| Ionization Energy | 70 eV |

| Mass Scan Range | 50 - 650 m/z |

Expected Mass Spectrum:

The TMS-derivatized 7-O-Methylaromadendrin is expected to show a characteristic mass-to-charge ratio (m/z) of 503 [1].

Method Validation for GC-MS Quantification

Similar to the HPLC method, the GC-MS method requires validation for quantitative analysis.

Validation Parameters:

| Parameter | Procedure | Acceptance Criteria |

| Linearity | Prepare and derivatize a series of 7-O-Methylaromadendrin standards at a minimum of five concentration levels. Inject each in triplicate and construct a calibration curve by plotting the peak area of the target ion (m/z 503) against the concentration. | Correlation coefficient (r²) > 0.995 |

| LOD | Determined by injecting serially diluted derivatized standards until a signal-to-noise ratio of approximately 3:1 is reached for the quantifier ion. | - |

| LOQ | Determined by injecting serially diluted derivatized standards until a signal-to-noise ratio of approximately 10:1 is reached for the quantifier ion. | - |

| Accuracy (Recovery) | Spike a blank matrix with known concentrations of 7-O-Methylaromadendrin at three levels, perform the extraction and derivatization, and analyze in triplicate. Calculate the percentage recovery. | Recovery between 80% and 120%. |

| Precision (Repeatability and Intermediate Precision) | Analyze replicate injections of a derivatized standard at a single concentration on the same day (repeatability) and on three different days (intermediate precision). | Relative Standard Deviation (RSD) ≤ 15%. |

Quantitative Data Summary (Hypothetical Validation Data)

The following table presents a summary of expected quantitative data for a validated GC-MS method.

| Parameter | Result |

| Linearity Range | 0.1 - 20 µg/mL |

| Correlation Coefficient (r²) | > 0.997 |

| LOD | ~ 0.02 µg/mL |

| LOQ | ~ 0.07 µg/mL |

| Accuracy (Recovery) | 90 - 110% |

| Precision (RSD) | < 10% |

Visualized Workflows

HPLC Analysis Workflow

Caption: HPLC analysis workflow for 7-O-Methylaromadendrin quantification.

GC-MS Analysis Workflow

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of 7-O-Methylaromadendrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. 7-O-Methylaromadendrin, a naturally occurring flavonoid, has demonstrated potential as an anti-inflammatory agent. These application notes provide a comprehensive guide to evaluating the anti-inflammatory effects of 7-O-Methylaromadendrin using a series of robust cell-based assays. The murine macrophage cell line, RAW 264.7, is utilized as a well-established in vitro model for inflammation. Upon stimulation with lipopolysaccharide (LPS), these cells mimic an inflammatory response by producing key mediators such as nitric oxide (NO) and pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

The protocols detailed below will enable researchers to assess the efficacy of 7-O-Methylaromadendrin in mitigating these inflammatory responses. Furthermore, methods to investigate the underlying molecular mechanisms, specifically the modulation of the NF-κB and MAPK signaling pathways, are provided.

Hypothesized Mechanism of Action

7-O-Methylaromadendrin is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of key signaling pathways, such as NF-κB and MAPKs. In LPS-stimulated macrophages, this inhibition is expected to lead to a downstream reduction in the expression and release of pro-inflammatory mediators.

Caption: Hypothesized mechanism of 7-O-Methylaromadendrin.

Data Presentation

The following tables summarize the expected dose-dependent effects of 7-O-Methylaromadendrin on cell viability and key inflammatory markers in LPS-stimulated RAW 264.7 macrophages. Please note that the data presented below is hypothetical and for illustrative purposes, based on reported activities of the related compound, aromadendrin, and should be confirmed experimentally.

Table 1: Effect of 7-O-Methylaromadendrin on RAW 264.7 Cell Viability

| 7-O-Methylaromadendrin (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Control) | 100 | ± 3.5 |

| 1 | 99.2 | ± 4.1 |

| 5 | 98.5 | ± 3.8 |

| 10 | 97.1 | ± 4.5 |

| 25 | 95.6 | ± 3.9 |

| 50 | 93.8 | ± 4.2 |

Table 2: Inhibition of Nitric Oxide (NO) Production

| 7-O-Methylaromadendrin (µM) | NO Inhibition (%) | IC₅₀ (µM) |

| 1 | 15.2 | |

| 5 | 35.8 | |

| 10 | 52.1 | ~10 |

| 25 | 75.9 | |

| 50 | 88.4 |

Table 3: Inhibition of Pro-inflammatory Cytokine Production

| 7-O-Methylaromadendrin (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

| 1 | 12.5 | 10.8 |

| 5 | 30.1 | 28.4 |

| 10 | 48.9 | 45.2 |

| 25 | 70.3 | 68.7 |

| 50 | 85.6 | 82.1 |

Table 4: Effect on NF-κB and MAPK Pathway Protein Phosphorylation

| Treatment | p-p65 / Total p65 (Fold Change) | p-IκBα / Total IκBα (Fold Change) | p-p38 / Total p38 (Fold Change) | p-JNK / Total JNK (Fold Change) |

| Control | 1.0 | 1.0 | 1.0 | 1.0 |

| LPS (1 µg/mL) | 5.8 | 4.5 | 6.2 | 5.1 |

| LPS + 7-O-Methylaromadendrin (10 µM) | 2.9 | 2.3 | 3.1 | 2.6 |

| LPS + 7-O-Methylaromadendrin (25 µM) | 1.5 | 1.2 | 1.8 | 1.4 |

Experimental Protocols

The following diagram illustrates the general workflow for the cell-based assays.

Application Notes and Protocols: Investigating PI3K/AMPK Signaling Pathways with 7-O-Methylaromadendrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methylaromadendrin (7-O-MA), a flavonoid isolated from Inula viscosa, has demonstrated potential as a modulator of key cellular metabolic pathways.[1] Research indicates that 7-O-MA enhances glucose uptake in peripheral tissues, a critical mechanism for maintaining glucose homeostasis. This activity is primarily mediated through the activation of the Phosphoinositide 3-kinase (PI3K) and AMP-activated protein kinase (AMPK) signaling pathways. These pathways are central to cellular energy regulation, insulin (B600854) signaling, and cell growth, making 7-O-MA a compound of interest for the development of therapeutics for metabolic disorders such as type 2 diabetes.

These application notes provide a summary of the effects of 7-O-MA on the PI3K/AMPK signaling cascades and detailed protocols for investigating these effects in relevant cell models.

Data Presentation

The following tables summarize the quantitative effects of 7-O-Methylaromadendrin on key metabolic and signaling parameters as reported in the literature.

Table 1: Effect of 7-O-Methylaromadendrin on Glucose Uptake

| Cell Line | Treatment | Concentration | Outcome | Reference |

| HepG2 | 7-O-Methylaromadendrin | 10 µM | Significantly stimulated insulin-induced glucose uptake | [1] |

| 3T3-L1 Adipocytes | 7-O-Methylaromadendrin | 10 µM | Significantly stimulated insulin-induced glucose uptake | [1] |

Table 2: Effect of Inhibitors on 7-O-Methylaromadendrin-Mediated Effects

| Cell Line | Treatment | Inhibitor | Pathway Targeted | Outcome | Reference |

| HepG2 | 7-O-Methylaromadendrin (10 µM) | LY294002 | PI3K | Blocked 7-O-MA-stimulated reactivation of insulin-mediated phosphorylation of Akt/PKB | [1] |

| HepG2 | 7-O-Methylaromadendrin (10 µM) | Compound C | AMPK | Blocked 7-O-MA-stimulated reactivation of insulin-mediated phosphorylation of AMPK | [1] |

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and the experimental approach to studying 7-O-Methylaromadendrin, the following diagrams are provided.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of 7-O-Methylaromadendrin on the PI3K/AMPK signaling pathways.

Protocol 1: Cell Culture and Treatment

1.1. Cell Lines:

-

HepG2 (Human Hepatocellular Carcinoma): A suitable model for studying liver cell metabolism.

-

3T3-L1 (Mouse Embryonic Fibroblasts): A pre-adipocyte cell line that can be differentiated into adipocytes, providing a model for fat cell metabolism.

1.2. Culture Conditions:

-